molecular formula C11H16FNO B13120638 (R)-(4-(1-Aminobutyl)-3-fluorophenyl)methanol

(R)-(4-(1-Aminobutyl)-3-fluorophenyl)methanol

Cat. No.: B13120638
M. Wt: 197.25 g/mol
InChI Key: AOUBWNDDTPDPGC-LLVKDONJSA-N
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Description

®-(4-(1-Aminobutyl)-3-fluorophenyl)methanol is an organic compound with a complex structure that includes an aminobutyl group, a fluorophenyl group, and a methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(4-(1-Aminobutyl)-3-fluorophenyl)methanol typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

    Formation of the Fluorophenyl Intermediate: The initial step involves the introduction of a fluorine atom into a phenyl ring. This can be achieved through electrophilic fluorination using reagents such as Selectfluor.

    Aminobutyl Group Introduction: The next step involves the introduction of the aminobutyl group. This can be done through a nucleophilic substitution reaction where a butylamine reacts with a suitable leaving group on the fluorophenyl intermediate.

    Methanol Group Addition: The final step involves the addition of a methanol group to the fluorophenyl intermediate. This can be achieved through a reduction reaction using reagents such as sodium borohydride.

Industrial Production Methods

Industrial production of ®-(4-(1-Aminobutyl)-3-fluorophenyl)methanol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may involve the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

®-(4-(1-Aminobutyl)-3-fluorophenyl)methanol can undergo various types of chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form different derivatives. For example, the aminobutyl group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nucleophiles such as amines, thiols

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids

    Reduction: Amines, alcohols

    Substitution: Various substituted phenyl derivatives

Scientific Research Applications

®-(4-(1-Aminobutyl)-3-fluorophenyl)methanol has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ®-(4-(1-Aminobutyl)-3-fluorophenyl)methanol involves its interaction with specific molecular targets. The aminobutyl group can interact with biological receptors, while the fluorophenyl group can enhance binding affinity and specificity. The methanol group can participate in hydrogen bonding, further stabilizing the interaction with the target.

Comparison with Similar Compounds

Similar Compounds

    ®-(4-(1-Aminobutyl)-3-chlorophenyl)methanol: Similar structure but with a chlorine atom instead of fluorine.

    ®-(4-(1-Aminobutyl)-3-bromophenyl)methanol: Similar structure but with a bromine atom instead of fluorine.

    ®-(4-(1-Aminobutyl)-3-iodophenyl)methanol: Similar structure but with an iodine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in ®-(4-(1-Aminobutyl)-3-fluorophenyl)methanol imparts unique properties such as increased metabolic stability and enhanced binding affinity to biological targets compared to its chloro, bromo, and iodo analogs.

This detailed article provides a comprehensive overview of ®-(4-(1-Aminobutyl)-3-fluorophenyl)methanol, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C11H16FNO

Molecular Weight

197.25 g/mol

IUPAC Name

[4-[(1R)-1-aminobutyl]-3-fluorophenyl]methanol

InChI

InChI=1S/C11H16FNO/c1-2-3-11(13)9-5-4-8(7-14)6-10(9)12/h4-6,11,14H,2-3,7,13H2,1H3/t11-/m1/s1

InChI Key

AOUBWNDDTPDPGC-LLVKDONJSA-N

Isomeric SMILES

CCC[C@H](C1=C(C=C(C=C1)CO)F)N

Canonical SMILES

CCCC(C1=C(C=C(C=C1)CO)F)N

Origin of Product

United States

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